3,4-dimethoxy-N-pentylbenzamide

Sigma Receptor Neuropharmacology Radioligand Binding

Sigma-1 receptor studies are frequently confounded by opioid receptor cross-reactivity. 3,4-Dimethoxy-N-pentylbenzamide solves this with a Ki of 2 nM at σ1 and >300-fold selectivity over MOR (632 nM) and KOR (>10,000 nM). • Validated σ1 agonist with well-defined selectivity profile to eliminate opioid cross-reactivity in neurobiology assays. • Key reference standard for SAR investigations of N-alkyl chain length on target affinity. • Supplied with ¹H NMR and exact mass characterization, suitable for QC and forensic analytical methods. Available from BenchChem with immediate global shipping.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Cat. No. B336576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-pentylbenzamide
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C14H21NO3/c1-4-5-6-9-15-14(16)11-7-8-12(17-2)13(10-11)18-3/h7-8,10H,4-6,9H2,1-3H3,(H,15,16)
InChIKeyBHFYVOLTMPOZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy-N-pentylbenzamide: A Versatile Benzamide Scaffold for Neuropharmacology and Chemical Biology Research


3,4-Dimethoxy-N-pentylbenzamide (C₁₄H₂₁NO₃, MW 251.32 g/mol) is a functionalized benzamide derivative featuring a 3,4-dimethoxyphenyl core linked to an N-pentyl chain [1]. It belongs to the broader class of N-alkyl benzamides, a privileged scaffold in medicinal chemistry known for interacting with diverse neurological and enzymatic targets, including sigma receptors and phosphodiesterases [2]. The compound serves primarily as a research tool or an intermediate, and its specific combination of a hydrophobic N-pentyl chain and a dimethoxybenzamide headgroup suggests a distinct biological profile compared to other N-alkyl homologs [3].

Sigma-1 receptor binding research tool
N-Pentyl benzamide scaffold for neuropharmacology SAR
Distinct pharmacological profile vs. parent 3,4-dimethoxybenzamide

Why 3,4-Dimethoxy-N-pentylbenzamide Cannot Be Casually Replaced by Other Benzamide Analogs in Research


Generic substitution among benzamide derivatives is scientifically unsound due to the profound impact of minor structural modifications on target affinity and selectivity. In the 3,4-dimethoxybenzamide series, variations in the N-alkyl substituent length and aryl substitution pattern critically determine pharmacological profiles. For instance, while the N-pentyl derivative 3,4-dimethoxy-N-pentylbenzamide shows a strong affinity for the sigma-1 receptor and moderate activity against the mu-opioid receptor, its N-(4-morpholinyl)benzyl counterpart acts primarily as a sigma-2 antagonist [1]. Similarly, the N-(2-(dialkylamino)ethoxy)benzyl derivative is a gastrointestinal prokinetic agent [2]. Even within N-alkyl analogs, chain length dictates potency and selectivity [3]. Therefore, assuming functional equivalence between 3,4-dimethoxy-N-pentylbenzamide and other benzamides introduces significant risk of experimental failure and flawed data interpretation.

N-Alkyl chain length Chain length variations may shift sigma-1 affinity and selectivity profile
Aryl substitution pattern Different substituents on benzamide core may redirect target engagement
Polypharmacology risk Non-selective benzamide analogs may introduce sigma-2/D3 off-target activity

Quantitative Differentiation of 3,4-Dimethoxy-N-pentylbenzamide: Direct Evidence for Procurement and Experimental Design


High Sigma-1 Receptor Affinity vs. 3,4-Dimethoxybenzamide

3,4-Dimethoxy-N-pentylbenzamide exhibits nanomolar affinity for the sigma-1 receptor, a substantial improvement over the unsubstituted parent compound, 3,4-dimethoxybenzamide. The N-pentyl chain is critical for this enhanced binding [1].

Sigma-1 Affinity vs. Parent
Head-to-head
Ki 2 nM vs. >1000 nM (parent) >500-fold improvement
Supports sigma-1 receptor tool selection
Reported affinity context; N-pentyl chain required
Sigma Receptor Neuropharmacology Radioligand Binding

Sigma-1/Mu-Opioid Selectivity Profile vs. Non-Selective Benzamides

3,4-Dimethoxy-N-pentylbenzamide shows a >300-fold selectivity for the sigma-1 receptor over the mu-opioid receptor (MOR). This selectivity profile is distinct from other sigma-active benzamides, such as conformationally-flexible analogues which often display dual sigma/D3 activity [1][2].

Sigma-1/MOR Selectivity
Class-level
316-fold Sigma-1 over MOR
Supports sigma-1 pathway attribution
May reduce off-target interpretation risk
Selectivity Opioid Receptor Sigma Receptor

Discrimination Against Kappa-Opioid Receptor (KOR) vs. Uncharacterized Analogs

3,4-Dimethoxy-N-pentylbenzamide exhibits negligible affinity for the kappa-opioid receptor (KOR), a common off-target for many neuroactive compounds. This clear selectivity profile is a key differentiator for researchers requiring specific sigma-1 modulation [1].

KOR Discrimination
Context-dependent
Ki >10,000 nM Kappa-opioid receptor
Supports target-specific interpretation
Negligible KOR cross-reactivity reported
Selectivity Kappa Opioid Receptor Off-Target

Primary Research and Procurement Scenarios for 3,4-Dimethoxy-N-pentylbenzamide Based on Evidence


Sigma-1 Receptor Pharmacology: Primary or Reference Ligand

With a Ki of 2 nM at the sigma-1 receptor and high selectivity over MOR and KOR, this compound is an ideal tool for studies investigating sigma-1 receptor function, signaling pathways, and its role in neuroprotection, pain, or cancer [1]. It can serve as a reference agonist/antagonist or a scaffold for developing novel sigma-1 ligands.

Structure-Activity Relationship (SAR) Studies for Benzamide-Based Therapeutics

The stark contrast in activity between 3,4-dimethoxy-N-pentylbenzamide and its parent compound, 3,4-dimethoxybenzamide, makes it a critical comparator in SAR studies [1]. Researchers procuring this compound can use it to systematically evaluate the impact of N-alkyl chain length and branching on target engagement and selectivity.

Developing Clean Probes for Neuropharmacology

The well-defined selectivity profile (Sigma-1 Ki 2 nM, MOR Ki 632 nM, KOR Ki >10,000 nM) is documented, allowing researchers to attribute observed biological effects to sigma-1 engagement with a high degree of confidence [1]. This is crucial for validating target engagement in complex neurobiological systems where opioid receptor cross-reactivity is a major concern.

Reference Standard for Analytical Chemistry and QC

The compound is characterized by high-quality ¹H NMR spectra and precise molecular data (Exact Mass: 251.152144 g/mol) available through authoritative spectral databases [2]. This makes it suitable for use as a reference standard in analytical method development, quality control (QC) testing, or forensic analysis, where unambiguous identification is required.

Application
Selection Property
Validation Focus
Sigma-1 receptor binding and signaling studies
Sigma-1 affinity and selectivity profile
Target engagement in receptor binding assays
Benzamide structure-activity relationship (SAR) research
N-Alkyl chain length impact on target interaction
Comparative affinity across homologs
Neuropharmacology target engagement studies
Selectivity over opioid receptors (MOR, KOR)
Attribution of observed effects to sigma-1
Analytical reference standard
High-quality spectral characterization data
Identity confirmation via NMR and mass data
Quote Request

Request a Quote for 3,4-dimethoxy-N-pentylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.